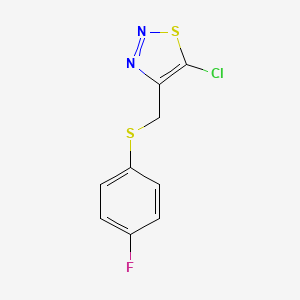

(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide

Description

(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide is a sulfur-containing heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a chlorine atom at position 5 and a methyl 4-fluorophenyl sulfide group at position 2. The thiadiazole ring is electron-deficient due to the electronegative nitrogen and sulfur atoms, while the 4-fluorophenyl group introduces para-substituted aromaticity and moderate electron-withdrawing effects. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for structurally related compounds .

Crystallographic characterization of such compounds often employs single-crystal X-ray diffraction (SC-XRD) refined using programs like SHELXL, as noted in the structural determination of isostructural analogs .

Properties

IUPAC Name |

5-chloro-4-[(4-fluorophenyl)sulfanylmethyl]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2S2/c10-9-8(12-13-15-9)5-14-7-3-1-6(11)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJSGXKQELUTNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC2=C(SN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of thiosemicarbazide with carbon disulfide in the presence of a base can yield 1,2,3-thiadiazole derivatives.

Introduction of the Chlorine Atom: The chlorine atom can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage between the thiadiazole ring and the 4-fluorophenyl group. This can be achieved through nucleophilic substitution reactions using appropriate thiol and halide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the thiadiazole ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the molecule’s electronic properties or introducing new functional groups.

Example Reaction :

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Sodium hydroxide (NaOH) or potassium carbonate (K

CO

) -

Temperature: 60–80°C

-

Reaction time: 4–6 hours

Key Findings :

-

The reaction proceeds via an S

Ar (aromatic nucleophilic substitution) mechanism due to electron-withdrawing effects of the thiadiazole ring . -

Substitution efficiency depends on the nucleophile’s strength and solvent polarity .

Oxidation Reactions

The sulfide (-S-) linkage is susceptible to oxidation, producing sulfoxide or sulfone derivatives.

Oxidation Pathways :

| Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H | |||

| O | |||

| /AcOH | Sulfoxide derivative | Room temperature, 2–4 hours | 75–85 |

| KMnO | |||

| /H | |||

| SO | |||

| Sulfone derivative | 0–5°C, 1 hour | 60–70 |

Mechanistic Insight :

-

Oxidation with H

O

in acetic acid selectively forms the sulfoxide, while stronger oxidants like KMnO

yield the sulfone. -

The electron-withdrawing fluorine on the phenyl group accelerates oxidation kinetics.

Reduction Reactions

The sulfide group can be reduced to a thiol (-SH) under specific conditions.

Example Reaction :

Conditions :

-

Reducing agent: Lithium aluminum hydride (LiAlH

) -

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (66°C)

-

Reaction time: 3 hours

Outcomes :

-

The reaction cleaves the C–S bond, yielding a thiol and alcohol derivative.

-

Over-reduction of the thiadiazole ring is minimized under controlled conditions.

Coupling Reactions

The thiadiazole ring participates in cross-coupling reactions, enabling the introduction of aryl or alkyl groups.

Suzuki–Miyaura Coupling :

Catalytic System :

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/EtOH (3:1)

-

Temperature: 90°C

Key Data :

Cyclization and Ring-Opening Reactions

The thiadiazole core can undergo ring-opening under acidic or basic conditions, forming intermediates for further derivatization.

Acid-Mediated Ring Opening :

Conditions :

-

Concentrated HCl, reflux (110°C), 8–12 hours.

-

Products include thioureas or thioamides, depending on substituents .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Primary Products | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, DMF, 60°C | Thiol/thioether derivatives | 70–90 |

| Oxidation | H | ||

| O | |||

| , AcOH | Sulfoxide/sulfone | 60–85 | |

| Reduction | LiAlH | ||

| , THF | Thiol + alcohol | 50–75 | |

| Suzuki Coupling | Pd(PPh | ||

| ) | |||

| , K | |||

| CO | |||

| Biaryl-thiadiazole hybrids | 65–80 |

Structural Insights Affecting Reactivity

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile reagent for synthesizing more complex molecules. For instance:

- Oxidation can yield sulfoxides or sulfones.

- Reduction can produce thiols or other reduced derivatives.

- Substitution can lead to amino-substituted or alkoxy-substituted derivatives.

Thiadiazole derivatives have been extensively studied for their biological activities, including:

- Antimicrobial Properties: Research indicates that compounds with thiadiazole rings exhibit significant antibacterial and antifungal activities. For example, studies have shown that related thiadiazole derivatives possess potent activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential: The compound is being investigated for its anticancer properties. It may inhibit key enzymes involved in cancer cell proliferation by disrupting critical cellular pathways .

Case studies have demonstrated that certain thiadiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .

Medicinal Chemistry

The compound is under investigation for its potential use in developing new therapeutic agents. Its interactions with molecular targets involved in DNA replication and protein synthesis suggest possible applications in treating various diseases, including cancer and infections .

Similar Compounds:

| Compound Type | Characteristics | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Similar ring structure; diverse biological activities | Antimicrobial, anticancer |

| 1,2,4-Thiadiazole Derivatives | Different nitrogen-sulfur arrangement; comparable applications | Antimicrobial |

| 1,2,5-Thiadiazole Derivatives | Unique structure; medicinal chemistry applications | Anticancer |

Uniqueness: The presence of both chlorine and fluorine atoms in (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide potentially enhances its selectivity and efficacy compared to other thiadiazole derivatives.

Mechanism of Action

The mechanism of action of (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

Pathways Involved: The compound may disrupt cellular pathways by inhibiting key enzymes or interfering with signal transduction processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The compound’s closest analogs include thiazole- and pyrazole-based derivatives with fluorophenyl substituents. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison with Analogs

† Inferred from isostructural analogs in .

- Heterocyclic Core Effects : The 1,2,3-thiadiazole core in the target compound is more electron-deficient than thiazole or pyrazole rings due to additional nitrogen atoms. This may enhance stability toward electrophilic attack but reduce nucleophilic substitution reactivity compared to thiazole derivatives .

- The 4-fluorophenyl sulfide group introduces a flexible S-CH2 linkage, contrasting with rigid triazolyl or pyrazolyl substituents in ’s compounds. This flexibility could impact molecular packing in the solid state, as seen in the perpendicular orientation of fluorophenyl groups in related structures .

Electronic and Conformational Properties

- Electronic Effects : The 4-fluorophenyl group’s para-substitution minimizes steric hindrance while maintaining moderate electron withdrawal, akin to analogs in . However, the thiadiazole’s higher electronegativity could lower π-electron density at the sulfide sulfur, reducing nucleophilicity compared to pyrazole sulfanyl derivatives .

- This contrasts with ’s rigid triazolyl-linked systems, where planarity dominates except for one fluorophenyl group .

Biological Activity

(5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide is a thiadiazole derivative notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The compound's unique structure, featuring both chlorine and fluorine atoms, may enhance its biological efficacy and selectivity.

The empirical formula of this compound is with a molecular weight of 260.74 g/mol. Its predicted boiling point is approximately 371.4 °C, and it has a density of about 1.51 g/cm³ .

| Property | Value |

|---|---|

| Empirical Formula | C₉H₆ClFN₂S₂ |

| Molecular Weight | 260.74 g/mol |

| Boiling Point | 371.4 °C (predicted) |

| Density | 1.51 g/cm³ (predicted) |

| pKa | -5.55 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to disrupt critical cellular pathways by inhibiting key enzymes involved in processes such as DNA replication and protein synthesis .

Molecular Targets:

- Enzymes related to DNA replication

- Protein synthesis pathways

Biological Pathways:

- Inhibition of signal transduction processes leading to apoptosis or growth inhibition.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- In Vitro Cytotoxicity : A study assessed the cytotoxicity of related thiadiazole compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results demonstrated that these compounds can induce apoptotic cell death effectively .

- Mechanistic Insights : Further investigations revealed that the presence of substituents such as piperazine enhances the anticancer activity through improved lipophilicity, facilitating better cellular uptake .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives containing the thiadiazole moiety possess significant antibacterial properties.

Antibacterial Studies:

- In Vitro Testing : Compounds similar to this compound were tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Results indicated substantial inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

| Compound Type | Biological Activity |

|---|---|

| 1,3,4-Thiadiazole | Antimicrobial and anticancer properties |

| 1,2,4-Thiadiazole | Similar anticancer effects |

| 1,2,5-Thiadiazole | Diverse biological activities |

The unique combination of chlorine and fluorine in its structure potentially enhances its selectivity and potency compared to other derivatives .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing (5-Chloro-1,2,3-thiadiazol-4-yl)methyl 4-fluorophenyl sulfide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of thioamide precursors using agents like Lawesson’s reagent, followed by oxidative chlorination. Key optimization parameters include:

- Temperature : Maintain 60–80°C during cyclization to prevent side reactions.

- Chlorination : Use stoichiometric SOCl₂ or PCl₅ under inert conditions (N₂/Ar) to minimize sulfoxide formation .

- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

- Data Table :

| Step | Reaction Type | Conditions | Yield (Analogue) |

|---|---|---|---|

| 1 | Cyclization | Lawesson’s reagent, THF, 70°C | ~78% |

| 2 | Oxidative Chlorination | SOCl₂, DMF, 0°C → RT | ~85% |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., 4-fluorophenyl vs. thiadiazole protons).

- HRMS : Confirms molecular ion ([M+H]⁺) and chlorine/fluorine isotopic signatures.

- X-ray Diffraction : Single-crystal analysis with SHELXL refines anisotropic displacement parameters and validates bond lengths/angles .

Advanced Questions

Q. How can SHELXL and WinGX be employed to resolve structural ambiguities in crystallographic data for this compound?

- Methodological Answer :

- Use SHELXL’s full-matrix least-squares refinement to model thermal motion and hydrogen bonding. For twinned crystals, apply TWIN/BASF commands.

- Validate results using WinGX’s geometry analysis (e.g., PLATON for symmetry checks) and ORTEP for visualizing anisotropic displacement ellipsoids .

- Key Parameters :

- R-factor target: <0.05 for high-resolution data.

- ADPs: Anisotropic refinement for non-hydrogen atoms.

Q. What strategies address discrepancies between spectroscopic data and computational models?

- Methodological Answer :

- Dynamic NMR : Conduct variable-temperature ¹H NMR to assess conformational flexibility in solution.

- DFT Calculations : Compare optimized geometries (e.g., Gaussian/B3LYP) with crystallographic data to identify static vs. dynamic structural features .

Q. How should researchers design in vitro assays to evaluate biological activity?

- Methodological Answer :

- Primary Screening : Use the NCI-60 cell line panel to assess antiproliferative activity.

- Mechanistic Follow-Up :

- Apoptosis : Annexin V/PI staining with flow cytometry.

- Target Identification : Thermal shift assays (TSA) or kinase profiling .

- Data Table :

| Assay Type | Protocol Highlights | Reference Compound Data (IC₅₀) |

|---|---|---|

| Antiproliferative | 48–72 hr exposure, MTT assay | 0.5–10 μM (thiazole analogues) |

| Apoptosis | 24 hr treatment, caspase-3/7 activation | EC₅₀: 2.5 μM |

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Oxidation : Sulfur intermediates may form sulfoxides/sulfones. Use inert atmospheres and avoid excess oxidizing agents.

- Byproduct Formation : Monitor chlorination steps via TLC; purify intermediates via flash chromatography (silica gel, hexane/EtOAc) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.